2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
CAS No.: 883512-26-3
Cat. No.: VC2490322
Molecular Formula: C18H19FN2O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883512-26-3 |
|---|---|
| Molecular Formula | C18H19FN2O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-5-fluorobenzaldehyde |
| Standard InChI | InChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
| Standard InChI Key | WPPDDZDPBFYTTM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O |
Introduction
Chemical Properties and Structure
Physical and Chemical Identifiers
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde is characterized by the molecular formula C₁₈H₁₉FN₂O and has a molecular weight of 298.4 g/mol. This compound is identified in chemical databases by its CAS registry number 883512-26-3 and can be found in the PubChem compound database under the identifier 26188740. The compound's structural arrangement features a benzylpiperazine group attached to a fluorobenzaldehyde moiety, creating a molecule with distinct chemical reactivity and potential biological interactions.
Table 1: Chemical Identifiers and Properties of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
| Property | Value |
|---|---|
| CAS Number | 883512-26-3 |
| Molecular Formula | C₁₈H₁₉FN₂O |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-5-fluorobenzaldehyde |
| PubChem Compound ID | 26188740 |
Structural Characteristics
The structural arrangement of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde consists of several key components. The compound contains a 4-benzylpiperazine group connected to a 5-fluorobenzaldehyde unit at the C-2 position. This specific connectivity creates a molecule with multiple functional groups that can participate in various chemical reactions and biological interactions. The piperazine ring serves as a bridging element between the benzyl group and the fluorobenzaldehyde component, providing a flexible yet stable molecular scaffold.
The presence of the fluorine atom at the C-5 position of the benzaldehyde group contributes to the compound's electronic properties and can influence its reactivity and binding characteristics with biological targets. The aldehyde functional group (-CHO) at the C-1 position provides a reactive site for further chemical modifications, making this compound valuable as a synthetic intermediate.
Chemical Descriptors
For computational chemistry and database purposes, 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde can be represented by the following descriptors:
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Standard InChI: InChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
-
Standard InChIKey: WPPDDZDPBFYTTM-UHFFFAOYSA-N
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SMILES Notation: C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O
These descriptors enable precise identification and structural representation in chemical databases and computational modeling software, facilitating research and development activities involving this compound.
Synthesis and Preparation Methods
Conventional Synthesis Approach
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde typically involves the nucleophilic aromatic substitution reaction between 5-fluorobenzaldehyde and 4-benzylpiperazine under appropriate reaction conditions. This process requires careful control of temperature, solvent selection, and potentially the use of catalysts to facilitate the coupling reaction efficiently.
A general synthetic approach follows a similar pattern to related compounds, where a mixture of fluorobenzaldehyde (as the electrophile) and the appropriate amine (4-benzylpiperazine in this case) is reacted in the presence of a base such as anhydrous potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like DMF (dimethylformamide) at elevated temperatures (around 90°C) until the starting material is completely consumed .
Alternative Synthetic Routes
Alternative synthetic routes to 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde may involve different starting materials or reaction conditions. For instance, the compound could potentially be synthesized through the functionalization of pre-existing piperazine derivatives or through selective modification of the fluorine position in related compounds. These alternative approaches might be employed to improve yield, reduce reaction time, or accommodate specific laboratory constraints .
The synthesis of related compounds has been documented in the literature, providing insights into potential methodologies for preparing 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde. For example, the reaction of p-fluorobenzaldehyde with various amines, followed by specific functional group transformations, has been utilized to create structurally similar compounds with diverse applications .
Applications and Uses
Role in Pharmaceutical Synthesis
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde serves primarily as an intermediate in the synthesis of pharmaceutically active compounds. Its unique structure, combining a piperazine moiety with a fluorobenzaldehyde group, makes it a valuable building block for the development of various bioactive molecules. The aldehyde functional group provides a reactive site for further modifications, such as condensation reactions, reductions, or oxidations, enabling the creation of more complex molecular structures.
The compound's potential in pharmaceutical synthesis is particularly notable in the development of drugs targeting neurological disorders and other conditions requiring selective receptor interactions. The piperazine component, a common pharmacophore in many drugs, contributes to the binding properties of derivatives synthesized from this intermediate .
Research Applications
In biochemical research, 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde and structurally similar compounds have shown utility in investigating various biological pathways and interactions. The specific arrangement of functional groups within this molecule enables it to interact with biological targets such as enzymes and receptors, making it valuable for studying biochemical processes relevant to drug development and disease understanding .
Related compounds containing the 4-benzylpiperazin-1-yl moiety have demonstrated enzyme inhibition properties, suggesting that 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde might possess similar capabilities. This potential for enzyme inhibition makes the compound useful for studying metabolic pathways and developing targeted therapeutic approaches.
Structure-Activity Relationships
Influence of Structural Elements on Activity
The biological activity of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde and related compounds is significantly influenced by their structural elements. The piperazine ring serves as a key pharmacophore in many bioactive molecules, providing a flexible scaffold that can interact with various biological targets. The benzyl substituent on the piperazine nitrogen contributes to hydrophobic interactions with target proteins, enhancing binding affinity and selectivity .
The presence of the fluorine atom in the benzaldehyde portion of the molecule can influence both the electronic properties and metabolic stability of the compound. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding interactions with target proteins.
Comparative Activity with Structural Analogs
Investigations of structurally similar compounds have revealed important structure-activity relationships that may be relevant to 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde. For instance, compounds containing alkyl-substituted piperazines (such as methyl, ethyl, or benzyl) have demonstrated better butyrylcholinesterase inhibition than those with phenyl-substituted piperazines .
The position of substituents on the benzaldehyde portion of these molecules also appears to influence their biological activity. This suggests that the specific arrangement of the fluorine atom at the C-5 position in 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde may contribute to its unique chemical and biological properties.
Comparative Analysis with Related Compounds
Structural Isomers and Derivatives
2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde belongs to a family of related compounds that differ in the position of the fluorine atom or the connection point to the piperazine ring. Two notable structural isomers are 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde (CAS: 883512-18-3) and 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde (CAS: 883512-41-2) .
Table 2: Comparison of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde with Structural Isomers
| Compound | CAS Number | Position of Fluorine | Connection to Piperazine |
|---|---|---|---|
| 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde | 883512-26-3 | C-5 | C-2 |
| 2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | 883512-18-3 | C-3 | C-2 |
| 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde | 883512-41-2 | C-3 | C-4 |
These structural variations, while subtle, can significantly influence the chemical reactivity, biological activity, and application potential of these compounds. The different positions of the fluorine atom and the connection point to the piperazine ring create distinct electronic distributions and three-dimensional structures, affecting how these molecules interact with biological targets .
Functional Derivatives and Transformations
The aldehyde group in 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde provides a reactive site for further chemical transformations. This reactivity enables the creation of various functional derivatives with potentially enhanced biological activities or specialized applications. Common transformations include:
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Condensation reactions with hydrazines to form hydrazones or pyrazolines
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Reduction to alcohols
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Oxidation to carboxylic acids
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Aldol condensations to form α,β-unsaturated ketones (chalcones)
These transformations have been utilized to create bioactive compounds with diverse properties, including cholinesterase inhibitors, anti-inflammatory agents, and potential antimicrobial compounds .
Future Research Directions
Methodological Advances
Future research could also focus on improving synthetic methodologies for 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde and its derivatives. Advances in green chemistry approaches, catalytic methods, and flow chemistry could enhance the efficiency, sustainability, and scalability of synthesis processes for this valuable intermediate .
Additionally, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations could provide deeper insights into the binding interactions and mechanism of action of this compound and its derivatives, guiding rational design of more potent and selective bioactive molecules .
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